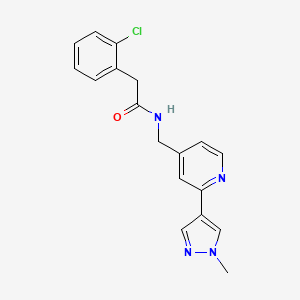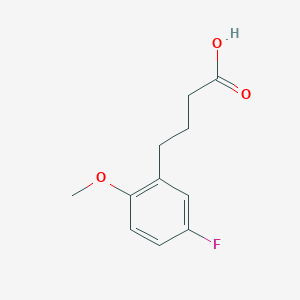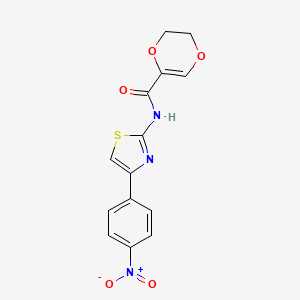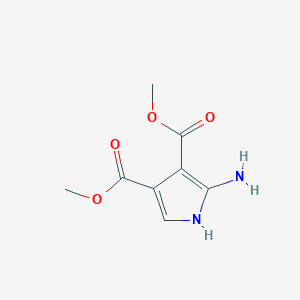![molecular formula C22H20FN5O2S B2771640 N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 897757-95-8](/img/structure/B2771640.png)
N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H20FN5O2S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of N’-(2,4-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide Applications
The compound , known as N’-(2,4-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide or N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, is a complex molecule that falls under the category of triazolothiadiazine derivatives. These compounds are known for their wide range of pharmacological activities. Below is a detailed analysis of the potential scientific research applications of this compound, based on its structural characteristics and related studies.
Anticancer Activity: Triazolothiadiazine derivatives have been explored for their potential anticancer properties. The presence of a triazole ring in the compound’s structure is significant, as it can interact with various biological targets involved in cancer progression. The compound’s ability to form hydrogen bonds and its structural flexibility allow it to fit into the active sites of enzymes or receptors that are overexpressed in cancer cells, potentially inhibiting their function and reducing tumor growth .
Antimicrobial Properties: The structural features of triazolothiadiazines, including the compound , contribute to their antimicrobial efficacy. The fluorophenyl group, in particular, may enhance the compound’s ability to penetrate microbial cell walls and disrupt essential biological processes. This makes the compound a candidate for further research into new antibiotics, especially in an era of increasing antibiotic resistance .
Analgesic and Anti-inflammatory Uses: Compounds with a triazolothiadiazine core have shown promise as analgesics and anti-inflammatory agents. The compound’s ability to inhibit enzymes like cyclooxygenase (COX) could be leveraged to reduce pain and inflammation in various conditions. Its potential selectivity for COX-2 over COX-1 could also minimize gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant Potential: The triazolothiadiazine scaffold is known to possess antioxidant properties. The compound’s ability to donate electrons and neutralize free radicals could be harnessed in the treatment of oxidative stress-related diseases. Research into this application could lead to the development of novel antioxidants that help mitigate the damage caused by reactive oxygen species .
Antiviral Activity: The compound’s triazolothiadiazine structure suggests potential antiviral activity. By interfering with viral replication or binding to viral proteins, the compound could serve as a lead structure for the development of new antiviral drugs. This is particularly relevant for emerging viral infections where current treatment options are limited .
Enzyme Inhibition: Triazolothiadiazines have been identified as potent enzyme inhibitors. The compound could be investigated for its ability to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, and aromatase. This application has implications for the treatment of conditions like glaucoma, Alzheimer’s disease, and hormone-dependent cancers .
Antitubercular Agent: Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, the compound’s potential as an antitubercular agent is of significant interest. Its structural attributes could allow it to target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, providing a new avenue for treatment .
Drug Design and Development: The compound’s diverse pharmacological activities make it an excellent candidate for drug design and development. Its structural complexity allows for a high degree of modification, which could be exploited to enhance its efficacy, selectivity, and pharmacokinetic properties. Researchers can use this compound as a scaffold to design new drugs for multifunctional diseases .
Propiedades
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-3-8-18(14(2)11-13)25-21(30)20(29)24-10-9-17-12-31-22-26-19(27-28(17)22)15-4-6-16(23)7-5-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJDBFKXEMNZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide](/img/structure/B2771557.png)

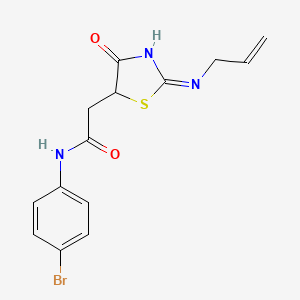
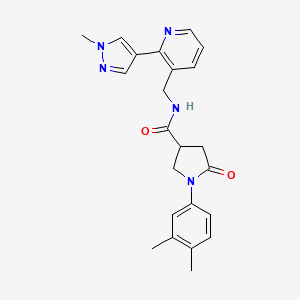
![N1-(4-chlorobenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2771563.png)

![4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2771565.png)
